molecular formula C13H13NO B1399167 N-(3-ethynylphenyl)cyclobutanecarboxamide CAS No. 1248272-20-9

N-(3-ethynylphenyl)cyclobutanecarboxamide

Cat. No. B1399167
M. Wt: 199.25 g/mol
InChI Key: QQLPGGPGSNVGGR-UHFFFAOYSA-N
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Description

“N-(3-ethynylphenyl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 g/mol.


Molecular Structure Analysis

The molecular structure of “N-(3-ethynylphenyl)cyclobutanecarboxamide” consists of a cyclobutanecarboxamide core with an ethynylphenyl group attached . The exact 3D structure would require more detailed analysis, typically using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

“N-(3-ethynylphenyl)cyclobutanecarboxamide” is a solid compound with a molecular weight of 199.25 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination .

Scientific Research Applications

Cycloadditions for Cyclobutane-fused Molecules

N-(3-ethynylphenyl)cyclobutanecarboxamide is utilized in the formation of unique cyclobutane-fused molecules. A study by Liu, Wang, and Qin (2020) demonstrates a photocatalytic [2 + 2] cycloaddition process, leading to the creation of cyclobutane-fused pyridinyl sulfonyl fluorides. These novel molecules have potential applications in SuFEx click chemistry, contributing to the synthesis of sulfonates and sulphonamides (Liu, Wang, & Qin, 2020).

Synthesis and Characterization of Research Chemicals

In another study, McLaughlin et al. (2016) identified and characterized a compound similar in structure to N-(3-ethynylphenyl)cyclobutanecarboxamide, named 3,5-AB-CHMFUPPYCA. This research chemical was mistakenly advertised as a different compound, highlighting the importance of accurate identification and synthesis of research chemicals (McLaughlin et al., 2016).

Luminescent Ethynyl-Pyrene Derivatives

Diring et al. (2009) synthesized functional ethynyl-pyrene derivatives using N-(4-ethynylphenyl)-3,4,5-tris(hexadecyloxy)benzamide fragments, akin to N-(3-ethynylphenyl)cyclobutanecarboxamide. These derivatives were used to create photoluminescent materials with applications in optoelectronic devices (Diring et al., 2009).

Safety And Hazards

The safety and hazards associated with “N-(3-ethynylphenyl)cyclobutanecarboxamide” are not well-documented . As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and contamination.

Future Directions

The future directions for research on “N-(3-ethynylphenyl)cyclobutanecarboxamide” could include exploring its potential biological activities, determining its mechanism of action, and developing methods for its synthesis . These research directions could lead to new insights and potential applications for this compound.

properties

IUPAC Name

N-(3-ethynylphenyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-10-5-3-8-12(9-10)14-13(15)11-6-4-7-11/h1,3,5,8-9,11H,4,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLPGGPGSNVGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethynylphenyl)cyclobutanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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